molecular formula C23H30N2O3S B2388043 N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941910-61-8

N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2388043
CAS No.: 941910-61-8
M. Wt: 414.56
InChI Key: BPDOLBMDCFNEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide is a chemical compound that features a mesityl group attached to a piperidine ring, which is further substituted with a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where p-toluenesulfonyl chloride reacts with the piperidine ring in the presence of a base such as pyridine.

    Attachment of the Mesityl Group: The mesityl group is introduced through a nucleophilic substitution reaction, where mesityl chloride reacts with the piperidine derivative.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, where an appropriate amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the tosyl or mesityl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets. The mesityl and tosyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-mesityl-2-(1-piperidinyl)acetamide: Similar structure but lacks the tosyl group.

    N-mesityl-2-(1-benzylpiperidin-2-yl)acetamide: Similar structure with a benzyl group instead of a tosyl group.

Uniqueness

N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the presence of both mesityl and tosyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-16-8-10-21(11-9-16)29(27,28)25-12-6-5-7-20(25)15-22(26)24-23-18(3)13-17(2)14-19(23)4/h8-11,13-14,20H,5-7,12,15H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDOLBMDCFNEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.